

discovery and initial characterization of (R)-Dnmdp

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Compound of Interest

Compound Name: (R)-Dnmdp

Cat. No.: B8105948

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An In-Depth Technical Guide to the Discovery and Initial Characterization of **(R)-DNMDP**

For Researchers, Scientists, and Drug Development Professionals

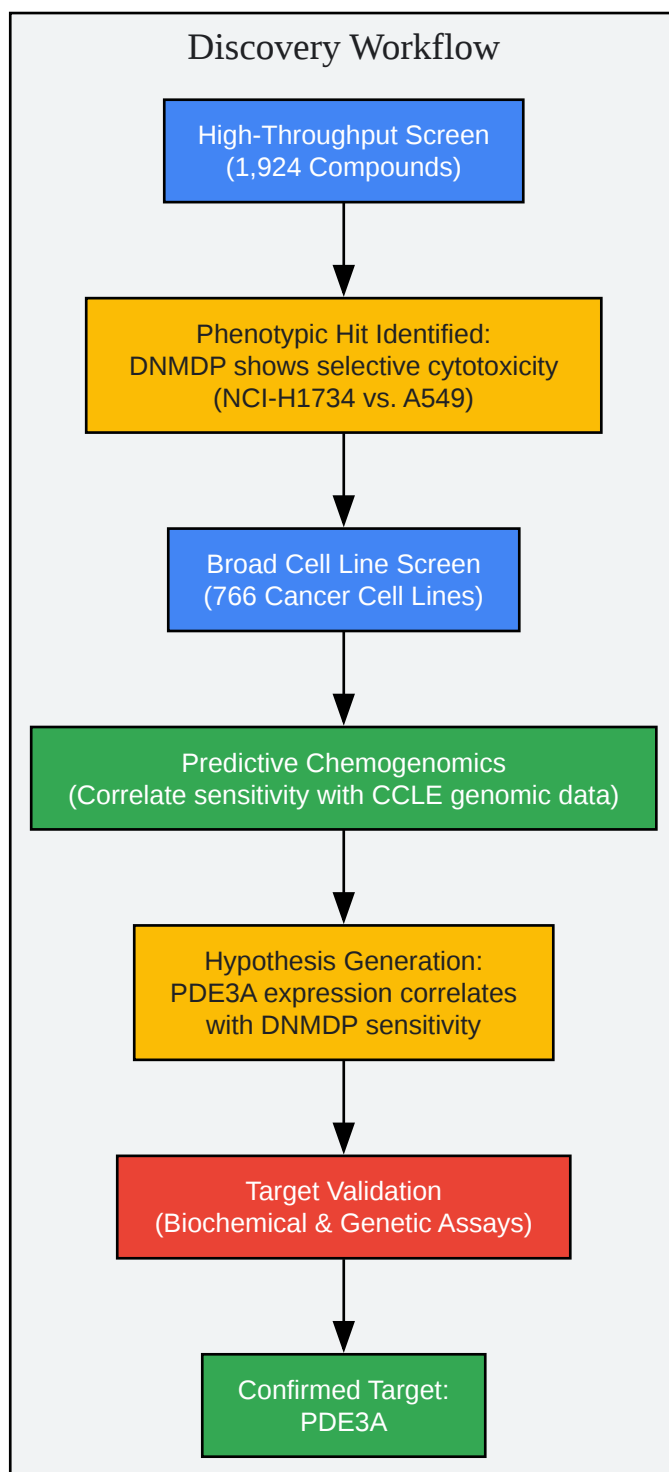
Abstract

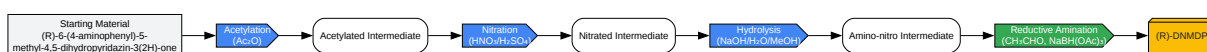
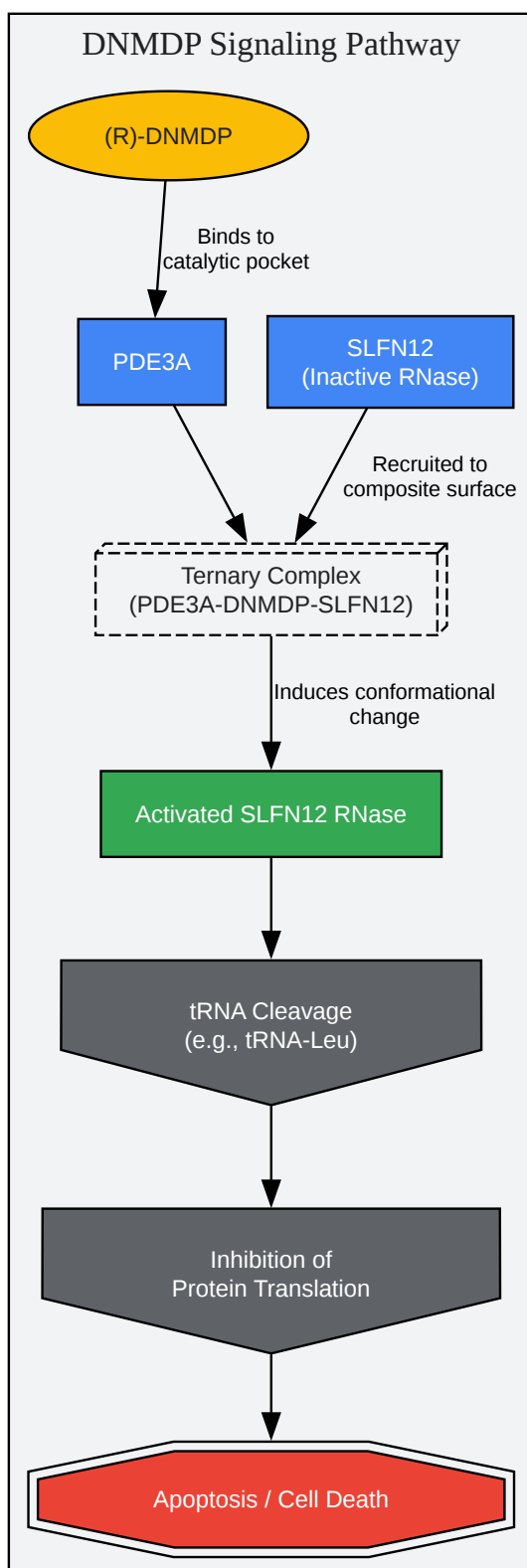
This technical guide details the discovery and initial characterization of **(R)-DNMDP** (6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one), a novel small molecule with potent and selective cytotoxic activity against specific cancer cell lines. **(R)-DNMDP** was identified through a predictive chemogenomics approach and subsequently characterized as a first-in-class "molecular glue." It induces a neomorphic protein-protein interaction between phosphodiesterase 3A (PDE3A) and Schlafen 12 (SLFN12). This induced proximity activates the latent RNase function of SLFN12, leading to downstream translational inhibition and apoptotic cell death. This document provides a comprehensive overview of the discovery, mechanism of action, quantitative characterization, and the detailed experimental protocols utilized in the initial investigation of this compound.

Discovery via Predictive Chemogenomics

(R)-DNMDP was discovered through a high-throughput phenotypic screen designed to identify compounds with selective cytotoxicity.[1] A library of 1,924 small molecules was screened against a panel of cancer cell lines. The primary screen highlighted DNMDP for its ability to selectively kill the TP53-mutant lung cancer cell line NCI-H1734, while having minimal effect on the TP53-wild-type lung cancer cell line A549.[2]

Target deconvolution was subsequently achieved using a predictive chemogenomics strategy. By correlating the sensitivity profile of DNMDP across 766 cancer cell lines with their corresponding genomic and transcriptomic data from the Cancer Cell Line Encyclopedia (CCLE), a strong positive correlation was established between DNMDP sensitivity and the expression level of the PDE3A gene.^[1] This computational approach rapidly identified PDE3A as the putative molecular target, a hypothesis that was later confirmed through biochemical and genetic methods.





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References

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- 2. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
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